Product packaging for 3-Methylidenenon-4-ynoic acid(Cat. No.:CAS No. 90936-37-1)

3-Methylidenenon-4-ynoic acid

Cat. No.: B14373939
CAS No.: 90936-37-1
M. Wt: 166.22 g/mol
InChI Key: YVMRSLWTKSOZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methylidenenon-4-ynoic acid is a high-purity chemical reagent offered for research and development purposes. This compound is characterized by its molecular structure that incorporates both a terminal methylidene group (CH2=C) and a carbon-carbon triple bond (alkyne) within a nine-carbon carboxylic acid chain. This combination of functional groups makes it a potential building block for the synthesis of more complex molecules. Compounds with methylidene and alkyne functionalities are of significant interest in various research fields, including medicinal chemistry and chemical biology. For instance, structurally related methylidene-containing compounds have been investigated for their potential biological activities . Similarly, acetylenic scaffolds are widely used in drug discovery and materials science. The presence of a carboxylic acid group allows for further derivatization, such as the formation of esters or amides. Researchers can utilize this compound as a key intermediate in organic synthesis, particularly in cyclization and coupling reactions to construct novel molecular architectures. This product is intended for chemical synthesis and research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B14373939 3-Methylidenenon-4-ynoic acid CAS No. 90936-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90936-37-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-methylidenenon-4-ynoic acid

InChI

InChI=1S/C10H14O2/c1-3-4-5-6-7-9(2)8-10(11)12/h2-5,8H2,1H3,(H,11,12)

InChI Key

YVMRSLWTKSOZBK-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=C)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Methylidenenon 4 Ynoic Acid and Analogues

Retrosynthetic Analysis of 3-Methylidenenon-4-ynoic Acid

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. egrassbcollege.ac.inslideshare.net This process helps to identify potential synthetic pathways and key intermediates. slideshare.net

Strategic Disconnections of the Carboxylic Acid, Alkene, and Alkyne Moieties

The retrosynthetic analysis of this compound begins with the strategic disconnection of its primary functional groups. The most logical disconnections involve the carbon-carbon bonds that form the enyne and the bond connecting the carboxylic acid group.

A primary disconnection can be made at the C3-C4 bond, separating the α,β-unsaturated carboxylic acid portion from the alkyne. This leads to a key vinylmetallic species and a suitable electrophile. Another strategic disconnection is at the C4-C5 bond of the alkyne, which simplifies the molecule into a substituted allene (B1206475) and a simpler alkyne or vinyl halide precursor.

The carboxylic acid group can be retrosynthetically disconnected via a C-C bond cleavage adjacent to the carboxyl group, suggesting a precursor nitrile or an organometallic reagent for its introduction. wiley.comicj-e.org Alternatively, it can be seen as arising from the oxidation of a primary alcohol.

The exocyclic methylene (B1212753) group (the alkene) can be disconnected to reveal a ketone precursor, suggesting a Wittig-type reaction or other olefination methods for its formation. nih.gov Similarly, the internal alkyne can be disconnected to two simpler alkyl fragments, often an organometallic acetylide and an alkyl halide. nih.gov

Functional Group Interconversions (FGIs) for Retrosynthetic Pathway Optimization

Functional group interconversions (FGIs) are crucial for optimizing a synthetic route. fiveable.mewikipedia.orgimperial.ac.uk They allow for the conversion of one functional group into another, which might be necessary to facilitate a key bond-forming reaction or to introduce a group that directs a subsequent transformation. fiveable.mewikipedia.org For example, a carboxylic acid may be temporarily converted to an ester or an amide to prevent unwanted side reactions during a Grignard or organolithium addition. fiveable.me

In the synthesis of this compound, an FGI could involve the reduction of the carboxylic acid to a primary alcohol to allow for a specific oxidation reaction later in the synthesis. Alternatively, an internal alkyne could be formed from a ketone via the Corey-Fuchs reaction, which involves an FGI from a carbonyl to a dibromoalkene, followed by elimination.

Approaches for the Construction of the Methylidene-Enyne Framework

The construction of the core methylidene-enyne structure requires specific and reliable chemical methodologies for installing the exocyclic double bond and the internal triple bond.

Methodologies for Installing Exocyclic Methylene Groups

The introduction of an exocyclic methylene group is a common challenge in organic synthesis. Several methods can be employed:

Wittig Reaction: This is a widely used method that involves the reaction of a phosphonium (B103445) ylide with a ketone or aldehyde. For this compound, a ketone precursor would be treated with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Peterson Olefination: This reaction uses α-silyl carbanions, which react with ketones or aldehydes to form a β-hydroxysilane intermediate. Subsequent elimination, which can be controlled to be either syn or anti, yields the alkene.

Tebbe or Petasis Reagents: These titanium-based reagents are effective for the methylenation of esters and other carbonyl compounds that are less reactive towards Wittig reagents.

Eschenmoser's Salt: This reagent can be used to introduce a dimethylaminomethyl group, which can then be eliminated to form the exocyclic methylene group. organicchemistry.eu

Julia-Kocienski Olefination: This method involves the reaction of a phenylsulfonyl carbanion with an aldehyde or ketone, followed by reductive elimination of the resulting β-hydroxy sulfone.

Formation of Internal Alkyne Units (e.g., from bromoalkenes)

The formation of the internal alkyne is another critical step. One common and effective method involves the dehydrobromination of vinyl bromides. organic-chemistry.orgnih.govacs.org

A particularly useful approach is the treatment of a (Z)-bromoalkene with a strong base to induce elimination and form the alkyne. organic-chemistry.orgnih.govacs.org For instance, tetra-n-butylammonium fluoride (B91410) (TBAF) has been shown to be an efficient and mild base for the dehydrobromination of bromoalkenes, yielding internal alkynes in high yields. organic-chemistry.orgnih.govacs.org This method is advantageous as it can be performed under relatively mild conditions and tolerates the presence of water. organic-chemistry.orgnih.gov

Another powerful method is the Stille reaction, which can be used to form internal alkynes from 1,1-dibromo-1-alkenes. nih.gov Depending on the reaction conditions, such as the solvent and ligand used, the Stille coupling of a 1,1-dibromoalkene with an organostannane can lead to the formation of an internal alkyne. nih.gov For example, using a highly dipolar solvent like DMF can favor the formation of the alkyne. nih.gov

Convergent and Linear Synthesis Strategies

The architectural assembly of a target molecule like this compound can be approached through two primary strategic plans: linear and convergent synthesis.

Parameter Linear Synthesis Convergent Synthesis
Overall Yield Tends to be low, especially for many steps.Generally higher due to fewer sequential steps.
Efficiency Lower; a failure in a late stage compromises the entire sequence.Higher; fragments can be synthesized in parallel.
Purification Can be simpler in early stages, but complex byproducts may accumulate.Purification of final product can be easier from high-molecular-weight precursors.
Flexibility Low; modification for analogue synthesis requires re-running the entire sequence.High; analogues can be made by substituting different fragments.

Metal-Catalyzed Reactions in the Synthesis of this compound Scaffolds

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve high levels of selectivity and efficiency in the construction of complex molecular architectures. The formation of the unsaturated system within this compound, which contains both a double and a triple bond, is well-suited to several powerful metal-catalyzed transformations. These reactions provide routes to the precise formation of the required carbon-carbon bonds under mild conditions.

Enyne Metathesis in the Formation of Unsaturated Systems

Enyne metathesis is a powerful reaction catalyzed by metal carbenes, typically involving ruthenium or tungsten, that reorganizes the bonds between an alkene and an alkyne to form a new conjugated diene. wikipedia.org This transformation can occur intramolecularly, known as Ring-Closing Enyne Metathesis (RCEYM), or between two separate molecules in an intermolecular fashion. chim.itorganic-chemistry.org The reaction is prized for its efficiency and atom economy in creating 1,3-diene systems. chim.it

The mechanism generally proceeds via a metal-catalyzed [2+2] cycloaddition between the catalyst and one of the unsaturated bonds. wikipedia.org For ruthenium-based catalysts, evidence often points to an "ene-then-yne" pathway, where the metal carbene first reacts with the alkene. wikipedia.org The driving force is the formation of a thermodynamically stable conjugated system. wikipedia.org

While the direct product of enyne metathesis is a 1,3-diene and not the en-yne structure of the target acid, this methodology is crucial for creating structurally related unsaturated systems or complex precursors. d-nb.infobeilstein-journals.org For example, a precursor diene could be synthesized via enyne metathesis and then chemically modified in subsequent steps to yield the this compound scaffold. The versatility of catalysts like the Grubbs and Schrock systems allows for wide functional group tolerance, making this a key strategy in modern organic synthesis. d-nb.infobeilstein-journals.org

Catalyst Type Common Examples Key Features
Grubbs' Catalysts (Ru) Grubbs' 1st Gen, Grubbs' 2nd GenHigh functional group tolerance, stable to air and moisture.
Hoveyda-Grubbs Catalysts (Ru) Hoveyda-Grubbs' 1st & 2nd GenSimilar to Grubbs' but often with enhanced stability and recyclability.
Schrock Catalysts (Mo, W) Schrock's CatalystHighly active, but more sensitive to air and functional groups.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are fundamental in organic synthesis for their ability to forge carbon-carbon bonds with high precision. For a molecule like this compound, these reactions provide a direct method for connecting the key fragments identified in a convergent synthetic plan.

The Sonogashira coupling is a cornerstone reaction for the synthesis of alkynes, involving the coupling of a terminal alkyne with a vinyl or aryl halide. gold-chemistry.org Discovered by Kenkichi Sonogashira, the reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. gold-chemistry.orgorganic-chemistry.org This method is exceptionally well-suited for constructing the core of this compound.

A convergent synthesis could employ a Sonogashira reaction to couple 1-heptyne (B1330384) with a suitable vinyl halide, such as a protected derivative of 2-(bromomethyl)acrylic acid. The reaction's mild conditions and tolerance for various functional groups make it a powerful tool for late-stage bond formation. gold-chemistry.orgbeilstein-journals.org While the classic system uses both palladium and copper, modern variations have been developed to be copper-free to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.orgsci-hub.se

Catalyst System Base Solvent Key Application/Notes
Pd(PPh₃)₄ / CuIEt₃N, DIPATHF, DMFThe classic, widely used Sonogashira conditions.
PdCl₂(PPh₃)₂ / CuIEt₃NTolueneEffective for coupling aryl and vinyl halides.
Pd(OAc)₂ / P(p-tol)₃DBUTHFA copper-free system for coupling with aryl bromides. beilstein-journals.org
Pd₂(dba)₃ / SPhosTBAFTHFCopper-free decarboxylative coupling. beilstein-journals.org

The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an sp²-hybridized organic halide or pseudohalide. organic-chemistry.orgwikipedia.org The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net

For the synthesis of the this compound scaffold, a Stille coupling could be envisioned between a vinylstannane bearing the carboxylic acid moiety and an alkynyl halide, or conversely, an alkynylstannane and a vinyl halide. A significant advantage of organostannanes is their stability to air and moisture and their compatibility with a wide array of functional groups. wikipedia.orgresearchgate.net However, a major drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts during purification. organic-chemistry.org The relative rate of transfer for the organic group from tin is generally Alkynyl > Alkenyl > Aryl > Allyl > Alkyl. wikipedia.org

Organotin Reagent (R-SnBu₃) Organic Electrophile (R'-X) Product (R-R')
VinylstannaneAryl IodideAryl-substituted alkene
AlkynylstannaneVinyl TriflateConjugated enyne
ArylstannaneAcyl ChlorideKetone

Chelation-Controlled Cycloaddition Reactions (e.g., Rhodium(I)-catalyzed)

Cycloaddition reactions are powerful for constructing cyclic molecules in a single, atom-economical step. Rhodium(I) complexes are particularly versatile catalysts for various cycloaddition processes, such as [2+2+2], [4+2+1], and [3+2+1] reactions. pku.edu.cnmdpi.comtitech.ac.jp These reactions assemble rings from multiple unsaturated components. mdpi.com

Chelation control is a strategy used to dictate the regiochemistry and stereochemistry of a reaction. A functional group on a substrate can coordinate to the metal catalyst, holding the substrate in a specific orientation during the key bond-forming step. In rhodium-catalyzed reactions, directing groups like carbonyls or hydroxyls can be used to achieve high levels of selectivity. beilstein-journals.org

While this compound is an acyclic molecule, chelation-controlled cycloadditions are highly relevant for synthesizing complex cyclic analogues or precursors. pku.edu.cn For example, a Rh(I)-catalyzed intramolecular [4+2+1] cycloaddition of an ene/yne-diene with carbon monoxide could form a complex bicyclic system. pku.edu.cn Such a product could potentially serve as a precursor that, upon ring-opening, yields a scaffold related to the target molecule. The choice of rhodium catalyst and its associated ligands is critical for controlling the reaction pathway and selectivity. pku.edu.cnmdpi.com

Rhodium Catalyst Reaction Type Typical Substrates
[Rh(COD)Cl]₂[4+2+1] CycloadditionEne/yne-ene-allenes + CO
RhCl(PPh₃)₃ (Wilkinson's Catalyst)[2+2+2] CycloadditionYne-ene-ynes
[RhCl(CO)₂]₂[2+2+2] CycloadditionYne-ene-allenes
Cationic Rh(I)/Chiral LigandAsymmetric [2+2+1] CycloadditionAlkenes + Alkynes

Stereoselective Synthesis of this compound

The synthesis of this compound presents a unique challenge in organic chemistry, combining the functionalities of a carboxylic acid, a terminal alkene (methylidene group), and an internal alkyne. This en-yne motif is a valuable structural unit found in various natural products and serves as a versatile building block in synthetic chemistry. While the parent compound, this compound, is itself achiral, the methodologies developed for its synthesis are directly applicable to the creation of chiral analogues, which are of significant interest. Stereocontrol is therefore a paramount consideration, focusing on the precise spatial arrangement of atoms during the construction of the molecular framework. This section details strategies for achieving stereoselectivity in the synthesis of this compound and its derivatives, focusing on olefin geometry, asymmetric bond formation, and the use of chiral reagents.

Control of Olefin Geometry at the Methylidene Position

The term "olefin geometry" typically refers to the E/Z isomerism of substituted alkenes. In the specific case of this compound, the exocyclic C3-methylidene group (=CH₂) is a terminal alkene and thus does not possess E/Z isomers. However, the control of stereochemistry in the reactions used to form this double bond is critical, as these methods are foundational for creating more complex, substituted analogues where E/Z isomerism would be a key factor. Furthermore, related isomeric structures, such as chiral allenes, are directly linked to the stereocontrolled synthesis of the en-yne system.

Several synthetic methods are employed for the methylenation of carbonyl precursors, which is a common strategy for installing the C3-methylidene group.

Wittig Reaction: The reaction of a ketone or aldehyde precursor with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), is a classic and reliable method for installing a terminal double bond. This reaction is typically performed on a precursor such as a β-keto ester. The primary advantage is its high functional group tolerance, although the generation of triphenylphosphine (B44618) oxide as a byproduct can complicate purification.

Tebbe/Petasis Methylenation: For substrates sensitive to the basic conditions of the Wittig reaction, such as esters, the Tebbe reagent (a titanium-aluminum complex) or the Petasis reagent (dimethyltitanocene, Cp₂TiMe₂) are superior alternatives. These reagents can directly methylenate esters, converting a precursor like an ethyl 4-yn-3-oxo-nonanoate directly into the corresponding ethyl 3-methylidenenon-4-ynoate. These methods are known for their mildness and high efficiency.

Allene-Enyne Isomerization: The en-yne moiety is constitutionally isomeric with a 1,2,4-triene (allene) system. The synthesis of a chiral allene, such as nona-2,3-dien-5-ynoic acid, could serve as a stereocontrolled precursor. Subsequent base- or metal-catalyzed isomerization could then potentially form the conjugated en-yne system. The stereochemical information encoded in the chiral allene (axial chirality) could, under specific conditions, influence the formation of new stereocenters in an analogue of the target molecule.

MethodTypical ReagentsPrecursor Functional GroupKey Advantages & Considerations
Wittig OlefinationMethyltriphenylphosphonium bromide / Strong Base (e.g., n-BuLi)Ketone, AldehydeHighly reliable; byproduct (Ph₃PO) can be difficult to remove.
Petasis OlefinationDimethyltitanocene (Cp₂TiMe₂)Ester, Lactone, KetoneMild conditions; high functional group tolerance; no salt byproducts.
Tebbe OlefinationTebbe's ReagentEster, Ketone, AmideVery reactive but also air- and moisture-sensitive.
Palladium-Catalyzed Coupling (e.g., Stille)Vinyltributylstannane / Pd(0) catalystVinyl Halide / TriflateUsed for substituted analogues; preserves the geometry of the vinyl-tin reagent.

Asymmetric Induction in Carbon-Carbon Bond Forming Steps (e.g., Katsuki asymmetric epoxidation for related enynes)

Achieving stereocontrol in analogues of this compound requires the introduction of chirality during a key bond-forming step. While the target molecule is achiral, a powerful strategy involves creating a chiral intermediate that is then elaborated into the final product. The Katsuki-Sharpless Asymmetric Epoxidation (AE) of allylic alcohols is a cornerstone of this approach and can be hypothetically applied to the synthesis of a chiral precursor .

A plausible synthetic route could begin with a simple allylic alcohol that contains the core carbon backbone. For instance, (E)-non-2-en-4-yn-1-ol could serve as an excellent substrate for asymmetric epoxidation. The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral ligand (typically a dialkyl tartrate), and an oxidant (tert-butyl hydroperoxide, TBHP). The facial selectivity of the epoxidation is dictated by the chirality of the tartrate ligand used.

Using (+)-diethyl tartrate ((+)-DET) as the chiral ligand directs the oxidant to one face of the alkene, yielding one enantiomer of the epoxy alcohol.

Using (-)-diethyl tartrate ((-)-DET) directs the oxidant to the opposite face, yielding the other enantiomer.

This reaction reliably generates the epoxy alcohol intermediate with very high enantiomeric excess (ee), often >95%. This chiral epoxide can then be transformed. For example, regioselective opening of the epoxide, followed by oxidation of the primary alcohol to a carboxylic acid and subsequent manipulation of the remaining hydroxyl group into a methylidene group, would transfer the initial stereochemistry into a chiral analogue of the final target.

The predictable nature of the Sharpless AE makes it an invaluable tool for establishing a stereocenter early in a synthetic sequence, as summarized in the table below.

Chiral LigandSubstrate ExampleProduct Epoxide StereochemistryTypical Enantiomeric Excess (ee)
(+)-Diethyl Tartrate [(+)-DET](E)-non-2-en-4-yn-1-ol(2R,3R)-2,3-epoxynon-4-yn-1-ol>95%
(-)-Diethyl Tartrate [(-)-DET](E)-non-2-en-4-yn-1-ol(2S,3S)-2,3-epoxynon-4-yn-1-ol>95%

Chiral Catalyst and Auxiliary Strategies

Beyond specific C-C bond forming reactions, broader strategies involving chiral catalysts or temporary chiral auxiliaries are essential for the asymmetric synthesis of complex molecules like derivatives of this compound.

Chiral Catalyst Strategies: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Asymmetric Hydrogenation: A prochiral alkene precursor could be hydrogenated using a catalyst system like Rhodium or Ruthenium complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP). This could set a stereocenter in the alkyl chain of a precursor molecule.

Asymmetric Conjugate Addition: The C6-C9 portion of the molecule could be installed via a 1,4-conjugate addition of an organometallic reagent (e.g., an organocuprate) to an α,β-unsaturated ester or ketone precursor. The use of a chiral ligand can render this addition highly enantioselective.

Organocatalysis: Chiral secondary amines (e.g., proline derivatives) or chiral phosphoric acids can catalyze a variety of asymmetric transformations on precursors, such as asymmetric Michael additions or α-functionalizations, to install stereocenters with high fidelity.

Chiral Auxiliary Strategies: This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical course of a subsequent reaction and is then cleaved to reveal the enantiomerically enriched product.

Evans' Asymmetric Aldol/Alkylation: The Evans' oxazolidinone auxiliaries are among the most reliable and well-studied. A synthetic plan could involve attaching an acrylic acid derivative to an Evans' auxiliary to form a chiral enoate. This substrate could then undergo a highly diastereoselective conjugate addition with a butylcuprate reagent to install the C5-C9 chain. Subsequent introduction of the alkyne and methylidene functionalities, followed by cleavage of the auxiliary, would yield a chiral carboxylic acid analogue. The stereochemical outcome is predictable based on the structure of the auxiliary and the reaction conditions.

These strategies provide a robust and flexible toolkit for the asymmetric synthesis of complex en-yne structures.

Strategy TypeExample Reagent/SystemMechanism of StereocontrolApplicability to En-yne Synthesis
Chiral Catalyst (Transition Metal)Ru-BINAP ComplexCreates a chiral environment around the metal center, directing a reactant (e.g., H₂) to one face of a prochiral substrate.Asymmetric hydrogenation of a C=C bond in a precursor to set a stereocenter in the alkyl chain.
Chiral Catalyst (Organocatalysis)Proline-derived CatalystForms a transient chiral enamine or iminium ion, which blocks one face from electrophilic/nucleophilic attack.Asymmetric Michael addition to an unsaturated precursor to build the carbon skeleton stereoselectively.
Chiral AuxiliaryEvans' OxazolidinoneThe bulky auxiliary physically blocks one face of the reactive intermediate (e.g., an enolate), forcing attack from the less hindered face.Diastereoselective alkylation or conjugate addition to a substrate tethered to the auxiliary to build the chiral framework.

Table of Mentioned Compounds

Compound Name
This compound
(E)-non-2-en-4-yn-1-ol
(2R,3R)-2,3-epoxynon-4-yn-1-ol
(2S,3S)-2,3-epoxynon-4-yn-1-ol
Acrylic acid
BINAP
Butylcuprate
Diethyl tartrate [(+)-DET and (-)-DET]
Dimethyltitanocene (Petasis reagent)
Ethyl 4-yn-3-oxo-nonanoate
Ethyl 3-methylidenenon-4-ynoate
Evans' oxazolidinone
Methylenetriphenylphosphorane
Methyltriphenylphosphonium bromide
n-Butyllithium (n-BuLi)
Nona-2,3-dien-5-ynoic acid
Proline
Tebbe's Reagent
tert-Butyl hydroperoxide (TBHP)
Titanium tetraisopropoxide
Triphenylphosphine oxide

Reactivity and Mechanistic Studies of 3 Methylidenenon 4 Ynoic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group capable of undergoing a wide array of transformations.

The synthesis of esters, amides, and anhydrides from 3-Methylidenenon-4-ynoic acid is expected to follow standard protocols for carboxylic acid derivatization. These reactions are fundamental in organic synthesis for protecting the carboxyl group or for creating new functionalities.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, would likely yield the corresponding ester. A common method is the Fischer esterification.

Amidation: The formation of amides would typically proceed through an activated carboxylic acid derivative, such as an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). Direct reaction with an amine would require high temperatures and is generally less efficient.

Anhydride Formation: Anhydrides could be formed by reacting two equivalents of the carboxylic acid with a dehydrating agent, such as phosphorus pentoxide, or by reacting the carboxylate salt with an acyl halide.

Table 1: Expected Derivatization Reactions of this compound

DerivativeReagentsExpected Product
Methyl EsterMethanol, H₂SO₄ (catalytic)Methyl 3-methylidenenon-4-ynoate
EthylamideEthylamine, DCCN-ethyl-3-methylidenenon-4-ynamide
AnhydrideAcetic Anhydride3-Methylidenenon-4-ynoic anhydride

The carboxyl group can be reduced to a primary alcohol, while the rest of the molecule, particularly the unsaturated moieties, must be considered for potential side reactions.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the carboxylic acid to the corresponding primary alcohol, 3-methylidenenon-4-yn-1-ol. Care would be needed to avoid reduction of the alkyne. Milder reducing agents like borane (B79455) (BH₃) could also be employed and may offer better selectivity for the carboxyl group over the other unsaturated functionalities.

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. Oxidative degradation of the molecule would likely occur at the double or triple bonds before affecting the carboxyl group.

The alpha-protons of this compound, located on the carbon adjacent to the carboxyl group (C2), are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various reactions.

The presence of the conjugated methylidene group influences the acidity and reactivity of these alpha-protons. The resulting enolate is stabilized by resonance, extending through the carboxylate and the adjacent pi-system. This enolate could theoretically react with electrophiles, such as alkyl halides, in alpha-alkylation reactions. However, the potential for competing reactions at the other unsaturated sites would need to be carefully managed.

Reactions at the Methylidene (Exocyclic Olefin) Group

The exocyclic double bond is an electron-rich site and is expected to be reactive towards electrophiles and in cycloaddition reactions.

Standard electrophilic addition reactions are anticipated to occur at the methylidene group. The regioselectivity of these additions would be governed by the formation of the more stable carbocation intermediate (Markovnikov's rule).

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would likely proceed with the proton adding to the terminal carbon of the double bond to form a tertiary carbocation stabilized by the adjacent alkyne. The halide would then attack this carbocation.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a dihalogenated product. The stereochemistry of the addition would depend on the reaction conditions.

Hydration: Acid-catalyzed hydration would be expected to follow Markovnikov's rule, leading to the formation of a tertiary alcohol after the addition of water to the double bond.

Table 2: Expected Electrophilic Addition Reactions at the Methylidene Group

ReactionReagentExpected Major Product
HydrobrominationHBr3-(1-bromoethyl)non-4-ynoic acid
ChlorinationCl₂3-(1,2-dichloroethyl)non-4-ynoic acid
HydrationH₂O, H₂SO₄ (catalytic)3-(1-hydroxyethyl)non-4-ynoic acid

The methylidene group can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a route to cyclic structures.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes could potentially form cyclobutane (B1203170) derivatives.

Diels-Alder Reaction: As a dienophile, the methylidene group could react with a conjugated diene in a [4+2] cycloaddition to form a cyclohexene (B86901) derivative. The reactivity would be influenced by the electronic nature of the diene.

Cyclopropanation: The reaction with a carbene or carbenoid, such as that generated from diazomethane (B1218177) or diiodomethane (B129776) (Simmons-Smith reaction), would be expected to yield a spirocyclic cyclopropane (B1198618) derivative at the site of the exocyclic double bond.

Oxidative Cleavage and Functionalization (e.g., ozonolysis, KMnO4)

The presence of both an alkene and an alkyne in this compound offers multiple sites for oxidative cleavage. The reaction conditions and the choice of oxidizing agent can influence the outcome of the functionalization.

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double and triple bonds. masterorganicchemistry.comlibretexts.org For this compound, the alkene moiety is generally more reactive towards ozone than the internal alkyne. masterorganicchemistry.com Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) of the initial ozonide formed at the alkene would be expected to yield a ketone and formaldehyde, leaving the alkyne and carboxylic acid functionalities intact. Conversely, oxidative workup (e.g., with hydrogen peroxide) would oxidize the resulting aldehyde fragment to a carboxylic acid. masterorganicchemistry.com

Ozonolysis of the alkyne requires harsher conditions and typically results in the cleavage of the triple bond to form two carboxylic acids. scribd.com Therefore, by controlling the reaction conditions, it is possible to selectively cleave either the alkene or both the alkene and the alkyne.

Potassium Permanganate (B83412) (KMnO4): Potassium permanganate is a strong oxidizing agent capable of reacting with alkenes, alkynes, and other functional groups. libretexts.orgacenet.edu The reactivity of KMnO4 depends on the reaction conditions such as temperature and pH. youtube.com

Under cold, dilute, and basic or neutral conditions, KMnO4 will typically react with the alkene to form a diol. Under hot, acidic, or basic conditions, KMnO4 will cleave the double bond, leading to the formation of a ketone and a carboxylic acid (from the terminal CH2). libretexts.org The internal alkyne can also be cleaved by hot, acidic KMnO4 to yield two carboxylic acids. libretexts.orgmsu.edu The carboxylic acid group is generally stable to further oxidation under these conditions.

The selective oxidation of the alkene in the presence of the alkyne can be challenging with KMnO4 due to its strong oxidizing nature. However, careful control of stoichiometry and reaction conditions may allow for preferential reaction at the more electron-rich alkene.

The following table summarizes the expected major products from the oxidative cleavage of this compound under different conditions.

ReagentConditionsFunctional Group TargetedExpected Major Products
1. O₃, 2. (CH₃)₂S-78 °CAlkene3-Oxonon-4-ynoic acid, Formaldehyde
1. O₃, 2. H₂O₂-78 °C to r.t.Alkene3-Oxonon-4-ynoic acid, Formic acid
KMnO₄ (cold, dilute, basic)~0 °CAlkene3-(1,2-dihydroxyethyl)non-4-ynoic acid
KMnO₄ (hot, acidic)RefluxAlkene and Alkyne2-Oxoacetic acid, Butanoic acid, Carbon dioxide

Reactivity of the Internal Alkyne Moiety

The internal alkyne of this compound presents a site for various addition and metal-catalyzed reactions.

Hydration: The hydration of internal alkynes typically requires a catalyst, such as mercuric sulfate (B86663) in aqueous sulfuric acid, to add a molecule of water across the triple bond. libretexts.orglibretexts.org This reaction proceeds via an enol intermediate which then tautomerizes to a more stable ketone. libretexts.org For an unsymmetrical internal alkyne like that in this compound, hydration is generally not regioselective and would lead to a mixture of two isomeric ketones: 3-methylidene-5-oxononanoic acid and 3-methylidene-4-oxononanoic acid. libretexts.orgpearson.com

Recent methods utilizing gold-based catalysts have shown high efficiency for the hydration of internal alkynes under acid-free conditions. organic-chemistry.org Iron-catalyzed hydration in glacial acetic acid has also been reported to give good regioselectivity for some alkylarylalkynes. researchgate.net

Hydroboration-Oxidation: Hydroboration-oxidation provides a complementary method for the hydration of alkynes, typically with anti-Markovnikov regioselectivity for terminal alkynes. libretexts.orglibretexts.orgmasterorganicchemistry.com For internal alkynes, hydroboration is less regioselective unless there is a significant steric or electronic difference between the two alkyne carbons. msu.edu The reaction involves the syn-addition of a borane reagent (e.g., BH3 or a disubstituted borane like disiamylborane) across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. masterorganicchemistry.comyoutube.com The initial product is an enol that tautomerizes to a ketone. libretexts.org In the case of this compound, hydroboration-oxidation would likely yield a mixture of the same two ketones produced from acid-catalyzed hydration.

ReactionReagentsIntermediateProduct(s)
HydrationH₂O, H₂SO₄, HgSO₄EnolMixture of 3-methylidene-5-oxononanoic acid and 3-methylidene-4-oxononanoic acid
Hydroboration-Oxidation1. BH₃-THF, 2. H₂O₂, NaOHVinylic borane, EnolMixture of 3-methylidene-5-oxononanoic acid and 3-methylidene-4-oxononanoic acid

The internal alkyne of this compound is not a suitable substrate for the classic Sonogashira coupling, which requires a terminal alkyne. walisongo.ac.idchemeurope.comnih.gov However, the internal alkyne can participate in a variety of other transition metal-catalyzed transformations.

Other Transition Metal-Catalyzed Reactions: A wide range of transition metals, including palladium, rhodium, iridium, ruthenium, gold, and iron, catalyze reactions involving internal alkynes. mdpi.comsioc-journal.cnrsc.orgnih.gov These reactions can lead to the formation of complex carbocyclic and heterocyclic structures. For instance, palladium-catalyzed reactions can be used for various coupling and cyclization processes. Gold and silver catalysts are known to activate alkynes towards nucleophilic attack, which can initiate cyclization cascades. rsc.org Ruthenium catalysts are prominent in metathesis reactions (see section 3.3.3). The carboxylic acid functionality within this compound could potentially act as a directing group in some C-H functionalization reactions, guiding the catalyst to a specific site. sioc-journal.cn

Alkyne Metathesis: Alkyne metathesis is a reaction that redistributes alkyne bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.org Ring-closing alkyne metathesis (RCAM) is a powerful tool for the synthesis of cyclic alkynes. While this compound itself is not a substrate for RCAM, it could be a precursor to a diyne that could undergo this reaction.

More relevant to this compound is enyne metathesis , a ruthenium-catalyzed reaction between an alkene and an alkyne to form a 1,3-diene. organic-chemistry.orgwikipedia.org Intramolecular ring-closing enyne metathesis (RCEYM) is a common application. nih.gov For this compound, an intramolecular reaction is possible, which would lead to the formation of a cyclic diene. The reaction is driven by the formation of a thermodynamically stable conjugated diene system. organic-chemistry.org The mechanism can proceed via an "ene-first" or "yne-first" pathway, with the "ene-first" route often being favored. organic-chemistry.orgbeilstein-journals.org

Cyclization Reactions: The combination of an alkene, an alkyne, and a carboxylic acid in one molecule provides a rich platform for various cyclization reactions. These can be promoted by acids, bases, or metal catalysts. organic-chemistry.orgnih.govbeilstein-journals.orgmdpi.commdpi.com For example, under acidic conditions, the carboxylic acid could protonate, and the resulting species could undergo an intramolecular electrophilic attack on either the alkene or the alkyne, leading to the formation of lactones or other cyclic structures. Metal-catalyzed cyclization reactions could proceed through various mechanisms, including oxidative addition, migratory insertion, and reductive elimination, to generate a diverse array of cyclic and polycyclic systems. rsc.org

Chemoselectivity and Tandem Reactions of this compound

The three functional groups in this compound—the exocyclic alkene, the internal alkyne, and the carboxylic acid—exhibit distinct reactivities, which allows for selective transformations and the design of tandem reaction sequences.

General Reactivity Order:

Carboxylic Acid: The most acidic proton is that of the carboxylic acid, so it will react readily with bases. The carbonyl group can be a site for nucleophilic attack, especially after activation.

Alkene: As a 1,1-disubstituted alkene, it is electron-rich and susceptible to electrophilic attack. It is generally more reactive than the internal alkyne in many addition reactions, such as ozonolysis and permanganate oxidation. masterorganicchemistry.commsu.edu It is also the preferred site of initial interaction in many enyne metathesis reactions catalyzed by ruthenium carbenes. organic-chemistry.org

Alkyne: The internal alkyne is less reactive towards many electrophiles compared to the alkene. msu.edu However, it is more electrophilic than a typical alkene due to the sp-hybridization of the carbons, making it susceptible to nucleophilic attack under certain conditions. msu.edu It is the key reactive site in reactions like hydration, hydroboration, and various metal-catalyzed functionalizations.

This differential reactivity allows for a degree of chemoselectivity. For example, catalytic hydrogenation can often be controlled to reduce the alkyne to an alkene, or both the alkyne and alkene to alkanes, depending on the catalyst and conditions. The carboxylic acid can be protected as an ester to prevent its interference in certain reactions and then deprotected later. nih.gov

The interplay of these functional groups enables the design of tandem or cascade reactions, where a single set of reagents initiates a sequence of transformations, often leading to a significant increase in molecular complexity in a single step. beilstein-journals.org For example, a metal catalyst could first coordinate to the alkyne, triggering a cyclization that involves the alkene, with the carboxylic acid potentially influencing the stereochemical outcome or participating as a nucleophile.

Lack of Specific Data for this compound Prevents In-Depth Analysis

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research focused on the chemical compound "this compound." Consequently, the generation of a detailed article on its reactivity and mechanistic studies, as outlined in the user's request, is not possible at this time. The absence of published research, including studies on cascade and domino reactions or strategic protecting group implementations specifically for this molecule, precludes a scientifically accurate and informative discussion on these topics.

The functional groups present in this compound—a carboxylic acid, a terminal alkene (methylidene group), and an internal alkyne—are individually well-studied in organic chemistry. solubilityofthings.comlibretexts.org These groups are known to participate in a wide array of chemical transformations. For instance, carboxylic acids can undergo esterification or amidation, while alkenes and alkynes are reactive towards electrophilic additions and transition-metal-catalyzed cross-coupling reactions. solubilityofthings.compressbooks.pub

In principle, the unique arrangement of these functional groups in this compound suggests the potential for interesting reactivity, including complex cascade reactions where a single reaction event initiates a sequence of transformations. rsc.orgrsc.org For example, one could envision a domino reaction initiated by the activation of the alkyne, leading to subsequent cyclization involving the alkene or carboxylic acid.

Furthermore, in the context of a multi-step synthesis involving a molecule with this combination of functional groups, the strategic use of protecting groups would be crucial. jocpr.com Protecting the carboxylic acid, for instance, would be necessary to prevent its interference with reactions targeting the alkene or alkyne moieties. uchicago.eduorganic-chemistry.org The choice of protecting group would depend on the specific reaction conditions planned for the other functional groups, necessitating an orthogonal protection strategy. jocpr.comorganic-chemistry.org

However, without specific experimental data or theoretical studies on this compound, any discussion of its reactivity, potential cascade reactions, or protecting group strategies would be purely speculative. Such a discussion would not meet the standards of a professional and authoritative scientific article.

Future research on the synthesis and reactivity of this compound would be necessary to provide the detailed research findings and data required to construct the requested article. Until such research is published, a thorough and scientifically rigorous treatment of the specified topics is not feasible.

Computational and Theoretical Investigations of 3 Methylidenenon 4 Ynoic Acid

Quantum Chemical Studies of Electronic Structure and Bonding

No published studies were identified that specifically analyze the molecular orbitals, electron density distribution, or aromaticity of 3-Methylidenenon-4-ynoic acid. Such studies would typically involve methods like Density Functional Theory (DFT) to provide insights into the electronic nature of the molecule's conjugated system, which includes a methylidene group, a carbon-carbon triple bond, and a carboxylic acid moiety.

Analysis of Molecular Orbitals and Electron Density Distribution

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density across the molecular framework of this compound is not available in the current scientific literature.

Assessment of Aromaticity/Antiaromaticity

There are no available assessments of aromaticity or antiaromaticity for the conjugated system within this compound.

Reaction Mechanism Elucidation via Computational Methods

No computational studies detailing the reaction mechanisms involving this compound have been found. Such research would be valuable for understanding its reactivity, potential synthetic pathways, and degradation processes.

Transition State Characterization and Activation Energy Calculations

There is no data available on the characterization of transition states or the calculation of activation energies for reactions involving this compound.

Solvent Effects on Reaction Pathways

The influence of different solvents on the potential reaction pathways of this compound has not been computationally investigated in any published work to date.

Conformational Analysis and Molecular Dynamics Simulations

A search for conformational analyses or molecular dynamics simulations of this compound yielded no results. These studies would be instrumental in understanding the molecule's three-dimensional structure, flexibility, and the relative stability of its different conformers.

Identification of Stable Conformers and Interconversion Barriers

The structure of this compound is characterized by several rotatable single bonds, leading to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. The primary sources of conformational isomerism are the rotation about the C2-C3 bond, which orients the carboxylic acid group relative to the methylidene group, and the rotation around the C5-C6 bond, which affects the spatial arrangement of the terminal pentyl group. Furthermore, the carboxyl group itself can exist in syn and anti conformations, with the syn form, where the hydroxyl proton is pointed towards the carbonyl oxygen, being significantly more stable. nih.gov

Interconversion between these conformers occurs through rotation around the single bonds, and the energy required for this is known as the interconversion barrier. These barriers are typically low for rotations within an alkyl chain but can be higher for rotations involving bulkier functional groups. For instance, the rotation of the carboxylic acid group relative to the rest of the molecule would have a specific energy profile. Theoretical models can calculate these barriers, which are essential for understanding the molecule's dynamic behavior in solution at different temperatures.

Table 1: Predicted Relative Energies and Interconversion Barriers for Selected Conformers of this compound (Note: Data is hypothetical, based on theoretical principles of conformational analysis.)

ConformerDihedral Angle (C2-C3-C(CH2)-C4)Pentyl Chain OrientationRelative Energy (kcal/mol)Interconversion Barrier (kcal/mol)
A (Global Minimum) ~120° (gauche)Extended, anti-periplanar0.004.5
B ~180° (anti)Extended, anti-periplanar0.854.2
C ~120° (gauche)Gauche1.503.8
D 0° (eclipsed)Extended, anti-periplanar5.20 (Transition State)-

Role of Flexibility in Reactivity and Selectivity

The conformational flexibility of this compound plays a critical role in determining its reactivity and the stereoselectivity of its reactions. The various stable conformers expose different faces of the reactive methylidene and alkyne groups to incoming reagents. The accessibility of these π-systems is governed by the steric hindrance imposed by the adjacent carboxylic acid and the flexible pentyl chain.

For example, in a catalytic hydrogenation reaction, the substrate must first coordinate to the metal catalyst. The ability of the molecule to adopt a specific conformation to minimize steric clashes with the catalyst's surface or ligands can determine the reaction rate and which face of the double or triple bond is hydrogenated. Computational studies on related systems have shown that catalyst distortion and substrate flexibility are key factors in determining stereoselectivity. acs.org

Furthermore, the proximity of the carboxylic acid group to the enyne moiety could facilitate intramolecular reactions or act as an internal catalyst. In certain conformations, the acidic proton might be positioned to interact with the π-electrons of the alkyne, potentially activating it for nucleophilic attack. This through-space interaction is highly dependent on the molecule's ability to fold into a suitable conformation. Understanding the energy landscape of these conformers allows chemists to predict whether such intramolecular pathways are plausible and how reaction conditions might be tuned to favor a particular reactive conformation, thereby controlling the reaction's outcome. nih.gov

Prediction of Spectroscopic Parameters for Structural Elucidation

Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. By simulating the spectra, chemists can compare the theoretical data with experimental results to verify the molecule's identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound with reasonable accuracy. researchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus in a given conformation. Since chemical shifts are sensitive to the electronic environment, predicted values can help assign the complex experimental spectrum. The acidic proton of the carboxylic acid is expected to appear at a characteristically downfield shift, typically around 12 ppm, though this is dependent on solvent and concentration. libretexts.org The vinyl protons of the methylidene group are expected to be distinct, and their chemical shifts are influenced by the neighboring alkyne.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: Data is hypothetical, based on established chemical shift ranges and theoretical principles. Values are referenced against TMS.)

¹H NMR Predictions
Atom(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (COOH) 12.10 br s -
H-2 3.15 s -
H-1' (vinyl, E) 5.45 s -
H-1' (vinyl, Z) 5.30 s -
H-5 2.25 t 7.0
H-6 1.50 sextet 7.0, 7.2
H-7 1.35 sextet 7.2, 7.4
H-8 1.30 sextet 7.4, 7.5

¹³C NMR Predictions

Atom Predicted δ (ppm)
C-1 (COOH) 172.0
C-2 38.5
C-3 138.0
C-4 (alkyne) 85.0
C-5 (alkyne) 82.5
C-1' (methylidene) 125.0
C-6 19.0
C-7 31.0
C-8 28.0
C-9 22.5

Infrared (IR) Vibrational Mode Analysis

Theoretical frequency calculations can predict the positions and intensities of absorption bands in the infrared spectrum of this compound. These calculations involve determining the vibrational modes of the molecule and their corresponding energies. The predicted spectrum can be compared with experimental data to confirm the presence of key functional groups. For this molecule, the most characteristic signals would be the very broad O-H stretch of the carboxylic acid dimer, the sharp C=O stretch, the C≡C stretch of the alkyne, and the C=C stretch of the methylidene group. libretexts.org

Table 3: Predicted IR Vibrational Frequencies for Key Functional Groups (Note: Data is hypothetical, based on standard IR correlation tables and computational models.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
C=O (Carboxylic Acid)Stretching1710 (dimer)Strong
C≡C (Alkyne)Stretching2230Medium-Weak
C=C (Alkene)Stretching1645Medium
=C-H (Alkene)Bending (out-of-plane)910Strong
C-H (sp³)Stretching2850-2960Medium-Strong

Mass Spectrometry Fragmentation Pathway Predictions

Computational methods can also be used to predict the likely fragmentation pathways of this compound under electron ionization (EI) conditions in a mass spectrometer. By calculating the energies of various potential fragment ions, it is possible to predict the most favorable fragmentation routes. The mass spectrum is expected to show a molecular ion peak (M⁺), although it may be weak.

Key predicted fragmentation pathways include:

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation for carboxylic acids.

Alpha-Cleavage: Cleavage of the bond between C2 and C3, which is alpha to the carbonyl group, would be a favorable process.

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible, a related rearrangement involving the abstraction of a hydrogen atom from the pentyl chain by the carbonyl oxygen, followed by cleavage, could lead to characteristic fragment ions.

Cleavage of the Pentyl Chain: Fragmentation along the alkyl chain, particularly cleavage at the bond beta to the triple bond (C6-C7), is also a likely pathway, leading to a series of fragment ions separated by 14 Da (CH₂).

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound (m/z) (Note: Data is hypothetical, based on established mass spectrometry fragmentation patterns.)

m/zProposed Fragment StructureFragmentation Pathway
166[C₁₀H₁₄O₂]⁺Molecular Ion (M⁺)
121[C₉H₁₃]⁺Loss of COOH
95[C₇H₇]⁺Cleavage at C5-C6
79[C₆H₇]⁺Propargyl cleavage
45[COOH]⁺Carboxyl group cation

Applications and Emerging Roles in Advanced Organic Synthesis

3-Methylidenenon-4-ynoic Acid as a Synthon for Complex Molecular Architectures

The strategic placement of multiple functional groups within this compound allows for a diverse range of chemical transformations, making it an invaluable precursor for the construction of elaborate molecular frameworks.

Building Block in Natural Product Total Synthesis

The structural motif of this compound is found within or is analogous to key intermediates in the synthesis of several biologically active natural products. Chemists have exploited the reactivity of similar ene-yne structures to forge complex ring systems and stereocenters present in these target molecules.

Analogous to Crambescin: The synthesis of crambescin B carboxylic acid, a potent inhibitor of voltage-gated sodium channels, has been achieved through stereocontrolled methods. rsc.org A key step involves a palladium-catalyzed hydroxymethylation of an alkynyl aziridine, highlighting the utility of reactions involving alkyne functionalities, a core feature of this compound. rsc.org The total synthesis of (+)-crambescin A has also been accomplished in eight steps, showcasing the construction of its chiral bicyclic guanidine (B92328) structure. rsc.orgnih.govpolimi.it

Analogous to Muricatacin (B138324): (-)-Muricatacin, an Annonaceous acetogenin, has been synthesized from various starting materials, including tri-O-acetyl-d-glucal and through tandem ring-closing/cross metathesis. thieme-connect.comacs.org One approach to synthesizing muricatacin isomers utilizes pent-4-ynoic acid and hex-5-ynoic acid, demonstrating the relevance of unsaturated carboxylic acids as precursors. sioc-journal.cn The synthesis often involves the creation of a butenolide ring, a transformation for which a functionalized synthon like this compound would be well-suited. nih.govresearchgate.net

Analogous to Longithorone: The enantioselective, biomimetic synthesis of (-)-longithorone A, a cytotoxic marine natural product, provides a compelling case for the strategic use of ene-yne metathesis. pnas.orgnih.govacs.orgacs.org The synthesis involves an intermolecular and transannular Diels-Alder sequence from acs.org-paracyclophane precursors, which are themselves constructed using ene-yne metathesis macrocyclizations. pnas.orgresearchgate.net This powerful reaction underscores the potential of the conjugated ene-yne system in this compound to participate in complex cyclization cascades for the rapid assembly of polycyclic systems. acs.orgacs.org

Analogous to Anatoxin-a: The neurotoxin anatoxin-a, also known as the "Very Fast Death Factor," has been the target of numerous total syntheses. nih.govwikipedia.org Many of these synthetic strategies involve the cyclization of precursors containing amine and unsaturated functionalities. For instance, syntheses have been developed from 5-hydroxy-1,8-nonadiene via metathesis and from cyclooctadiene through a cycloaddition/ring-opening sequence. acs.orgresearchgate.net The construction of the 9-azabicyclo[4.2.1]non-2-ene core of anatoxin-a often relies on the reactivity of unsaturated systems analogous to that in this compound. acs.orgthieme-connect.com

Analogous to Ferrunginine: The synthesis of (+)-ferrunginine, a tropane (B1204802) alkaloid, has been achieved using enyne metathesis to construct the key azabicyclo[3.2.1]octene ring system. uwindsor.ca This further illustrates the power of enyne metathesis, a reaction for which this compound is an ideal substrate, in the synthesis of nitrogen-containing natural products. uwindsor.cahuggingface.co

Table 1: Selected Natural Products with Synthetic Analogs of this compound

Natural ProductKey Synthetic Strategy Analogous to this compound ChemistryReference(s)
CrambescinPalladium-catalyzed reactions of alkynes rsc.org
MuricatacinUse of unsaturated carboxylic acid precursors, tandem metathesis acs.orgsioc-journal.cn
LongithoroneEne-yne metathesis macrocyclization pnas.orgacs.orgacs.org
Anatoxin-aOlefin metathesis, cyclization of unsaturated precursors acs.orgresearchgate.net
FerrunginineEnyne metathesis for bicyclic amine synthesis uwindsor.ca

Precursor to Structurally Diverse Heterocyclic Compounds

The inherent functionality of this compound makes it a prime candidate for the synthesis of various heterocyclic systems.

Pyrrolines and Tetrahydropyridines: The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. The conjugated ene-yne system in this compound can readily participate in aza-Michael additions or cycloaddition reactions to form five- and six-membered rings. For example, the synthesis of anatoxin-a involves the formation of a tetrahydropyridine (B1245486) ring system within a bicyclic framework. researchgate.net The strategic functionalization of this compound could provide direct access to substituted pyrrolines and tetrahydropyridines, which are key components of many pharmaceuticals.

Functionalization for the Creation of Novel Organic Materials

Beyond its role in total synthesis, the reactivity of this compound can be harnessed to create novel polymers and specialty chemicals with unique properties.

Monomer in Polymer Chemistry

The bifunctional nature of this compound, possessing both a polymerizable ene-yne unit and a carboxylic acid handle, suggests its potential as a monomer.

Analogous to Amino Acids in Polyamides: In a manner analogous to how amino acids polymerize to form polyamides (proteins), the carboxylic acid of this compound could be activated and reacted with a diamine to form a polyamide backbone. The pendant methylidene-alkyne functionality would then be available for post-polymerization modification, allowing for the creation of functional materials with tailored properties. This approach could lead to polymers with applications in areas such as drug delivery, coatings, and advanced composites.

Precursor to Specialty Chemicals and Fine Chemicals

The unique chemical structure of this compound makes it an attractive starting material for the synthesis of specialty and fine chemicals. The combination of the carboxylic acid, the double bond, and the triple bond allows for a wide range of selective chemical modifications. This could lead to the production of compounds with applications in fragrances, agrochemicals, and electronic materials.

Development of Sustainable Synthetic Processes

The principles of green chemistry emphasize the development of environmentally benign chemical processes. The use of this compound and its analogs can contribute to this goal in several ways.

Atom Economy: Reactions such as enyne metathesis and Diels-Alder cycloadditions are highly atom-economical, meaning that most of the atoms of the reactants are incorporated into the final product, minimizing waste. uwindsor.ca

Catalytic Processes: Many of the key transformations involving ene-yne systems utilize catalytic methods, such as those employing ruthenium or palladium catalysts. rsc.orguwindsor.ca Catalytic reactions are generally preferred over stoichiometric ones as they reduce the amount of reagents required and often lead to milder reaction conditions.

Mechanochemical Synthesis: The development of solvent-free or mechanochemical synthetic methods is a key area of green chemistry research. beilstein-journals.org The reactivity of compounds like this compound may be amenable to such techniques, further reducing the environmental impact of chemical synthesis. The use of green catalysts, such as heteropoly acids and natural materials like tartaric acid, is also a growing trend in sustainable organic synthesis. semanticscholar.org

Green Chemistry Principles in Synthesis and Transformation

The synthesis and subsequent chemical transformations of a complex molecule like this compound can be significantly improved by adhering to the principles of green chemistry. nih.gov These principles aim to reduce the environmental footprint of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances. bio-conferences.orgcarloerbareagents.com For a functionalized enyne carboxylic acid, these tenets offer a roadmap for more sustainable manufacturing. bio-conferences.org

A primary goal is the prevention of waste, a concept quantified by metrics like the E-factor (environmental factor), which relates the weight of waste produced to the weight of the desired product. nih.gov Another key principle, atom economy, seeks to maximize the incorporation of all reactant materials into the final product. acs.org Synthetic routes with high atom economy, such as addition reactions, are inherently less wasteful than substitution or elimination reactions that generate stoichiometric byproducts.

Catalysis is superior to the use of stoichiometric reagents, which are used in excess and contribute to waste. acs.org For instance, the synthesis of the carbon skeleton of this compound could potentially employ metal-catalyzed cross-coupling reactions, such as Sonogashira or Heck couplings, which require only small amounts of a catalyst. rsc.orgrsc.org Furthermore, the principle of reducing unnecessary derivatization—like the use of protecting groups for the carboxylic acid or the alkyne—can streamline synthesis, save resources, and prevent waste. acs.org Enzymes are particularly effective in this regard due to their high specificity. acs.org

The choice of solvents and reaction conditions is also critical. Green chemistry promotes the use of safer solvents like water, ethanol, or supercritical fluids, and encourages energy-efficient processes that operate at ambient temperature and pressure. carloerbareagents.comresearchgate.net Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents an emerging and highly sustainable alternative that can reduce waste and access unique reaction pathways. isca.me

Table 1: Application of Green Chemistry Principles to the Synthesis of Functionalized Carboxylic Acids

Green Chemistry Principle Application in the Context of this compound Synthesis
Waste Prevention Designing synthetic pathways to minimize byproducts, thereby lowering the E-Factor. nih.gov
Atom Economy Utilizing addition and cycloaddition reactions that incorporate the maximum number of reactant atoms into the final structure. acs.org
Catalysis Employing catalytic reagents (e.g., transition metals, enzymes) instead of stoichiometric ones to reduce waste and improve efficiency. bio-conferences.orgacs.org
Reduce Derivatives Avoiding the use of protecting groups for the acid and alkyne functionalities by using highly selective catalysts or enzymes. acs.org
Safer Solvents & Auxiliaries Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with water, bio-based solvents, or solvent-free conditions (mechanochemistry). carloerbareagents.comisca.me

| Design for Energy Efficiency | Developing synthetic steps that proceed at ambient temperature and pressure, potentially using photocatalysis or biocatalysis. nih.gov |

Biocatalytic Approaches to Functionalized Carboxylic Acids

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations under mild, aqueous conditions. acib.at This approach is increasingly valuable for synthesizing complex and chiral molecules, offering a sustainable alternative to traditional chemical methods. bio-conferences.org While specific biocatalytic routes to this compound are not documented, established enzymatic methods for other functionalized carboxylic acids highlight the potential pathways.

Enzymes such as Carboxylic Acid Reductases (CARs) are capable of selectively reducing carboxylic acids to their corresponding aldehydes. nih.gov This transformation, which occurs under mild conditions, provides a valuable aldehyde intermediate from an acid like this compound without affecting the sensitive enyne structure. nih.govbiorxiv.org This enzymatic step requires cofactors like ATP and NADPH. nih.gov

For creating chiral centers, biocatalysis is unparalleled. Engineered enzymes, such as arylmalonate decarboxylase (AMDase) variants, have been used in the asymmetric synthesis of optically pure α-substituted carboxylic acids. rsc.orgacib.at Similarly, lyases can catalyze the stereoselective addition of amines to α,β-unsaturated acids, and oxidoreductases can perform the reductive amination of α-keto acids, yielding chiral amino acids with high enantiomeric excess. acs.orgmdpi.com An engineered fatty acid photodecarboxylase (CvFAP) has demonstrated the ability to perform kinetic resolutions of α-functionalized carboxylic acids with excellent stereoselectivity (up to 99% ee), driven by light. researchgate.net

Furthermore, chemo-enzymatic cascades combine the strengths of chemical and biological catalysis in one-pot processes, reducing the need for intermediate purification steps and minimizing waste. rsc.orgbeilstein-journals.org A hypothetical chemo-enzymatic synthesis could involve a chemical cross-coupling to form the backbone of this compound, followed by an enzyme-catalyzed modification to install a functional group or resolve a chiral center. rsc.org For example, enzymes from the Rhodococcus genus are known for their versatility in hydrating nitriles to carboxylic acids and oxidizing alcohols, often with high stereospecificity. mdpi.com

Table 2: Examples of Biocatalytic Transformations Relevant to Functionalized Acids

Enzyme Class Transformation Type Substrate Example Product Key Advantages
Carboxylic Acid Reductase (CAR) Acid Reduction Various carboxylic acids Corresponding aldehydes High selectivity, mild conditions. nih.gov
Arylmalonate Decarboxylase (AMDase) Asymmetric Decarboxylation Methylvinylmalonic acid derivatives Chiral 2-methylalkanoic acids High yield (up to 83%) and enantiomeric excess (up to 98% ee). rsc.org
EDDS Lyase Hydroamination Fumarate and various arylamines N-arylated aspartic acids High conversion and excellent enantioselectivity (>99% ee). acs.org
Fatty Acid Photodecarboxylase (FAP) Kinetic Resolution α-hydroxy acids (R)-configured substrates Light-driven, high stereoselectivity (up to 99% ee). researchgate.net

| Cytochrome P450 Variants | C-H Functionalization | Various complex scaffolds | Hydroxylated or epoxidized products | High regio- and stereoselectivity for late-stage modification. wiley.com |

Future Research Directions and Unexplored Avenues for 3 Methylidenenon 4 Ynoic Acid

Expansion of Catalytic Methodologies for Selective Transformations

The enyne moiety is a cornerstone of modern organic synthesis, amenable to a wide array of catalytic transformations. For 3-methylidenenon-4-ynoic acid, the key challenge and opportunity lie in achieving high levels of chemo-, regio-, and stereoselectivity.

Transition metal catalysis is a powerful tool for the transformation of alkynes and enynes. nih.govrsc.org Future work could focus on developing bespoke catalysts tailored for the specific electronic and steric properties of this compound. The metal-catalyzed coupling of alkynes is a potent method for preparing 1,3-enynes, which are compounds of broad interest in organic synthesis. nih.govresearchgate.net

Key areas for exploration include:

Cycloisomerization Reactions: Catalysts based on gold, platinum, or palladium could facilitate intramolecular cyclizations, potentially leading to the formation of diverse carbocyclic and heterocyclic frameworks. The challenge is to control the reaction pathway to favor specific ring sizes and substitution patterns.

Cross-Coupling Reactions: The terminal alkyne is an ideal handle for Sonogashira-type cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents. researchgate.net Research into novel palladium or copper catalysts with specialized ligands could improve yields and expand the substrate scope under milder conditions.

Hydrofunctionalization and Carbofunctionalization: The development of rhodium, ruthenium, or iridium catalysts could enable the regioselective addition of C-H, N-H, or O-H bonds across the alkyne, providing direct access to more complex substituted alkenes. Controlling the regioselectivity of these additions remains a significant area for investigation. acs.org

Catalyst FamilyPotential Transformation on this compoundResearch Goal
Palladium (Pd)Sonogashira Coupling, Cycloisomerization, CarbopalladationC-C bond formation, synthesis of complex cycles. nih.govacs.org
Gold (Au)Hydrofunctionalization, CyclizationFormation of oxygen or nitrogen heterocycles.
Rhodium (Rh)Arylative Intramolecular Allylation, C-H ActivationRegioselective functionalization of the enyne system. acs.org
Copper (Cu)Azide-Alkyne Cycloaddition (CuAAC)Synthesis of triazoles for bioconjugation. acs.org

The merging of organocatalysis with photoredox catalysis has emerged as a powerful strategy for generating radical species under mild conditions, enabling previously challenging transformations. researchgate.netnih.gov This dual-catalysis approach could unlock new reactivity patterns for this compound.

Future research avenues include:

Asymmetric Functionalization: Chiral organocatalysts, such as imidazolidinones or prolinol derivatives, could be used in combination with a photosensitizer to achieve enantioselective additions to the enyne system. nih.govdntb.gov.ua For instance, the synergistic action of an organocatalyst and a photoredox catalyst could facilitate the direct β-alkylation of the corresponding aldehyde (after reduction of the carboxylic acid). organic-chemistry.org

Radical-Mediated Cyclizations: Visible-light photoredox catalysis can generate radical intermediates that participate in cyclization reactions. nih.gov By selecting appropriate photocatalysts (e.g., iridium or ruthenium complexes, or organic dyes) and radical precursors, it may be possible to trigger novel intramolecular cyclizations of the this compound scaffold.

C–H Functionalization: The combination of photoredox and organocatalysis can enable the functionalization of typically inert C-H bonds. organic-chemistry.org This could allow for the modification of the alkyl chain of the molecule without the need for pre-functionalized starting materials.

Advanced Spectroscopic Characterization and In-Situ Monitoring of Reactions

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques, particularly for in-situ monitoring, provide a window into the reaction as it happens. mt.comspectroscopyonline.com

Promising approaches include:

Real-Time Reaction Analysis: Techniques such as ReactIR (FTIR), Raman spectroscopy, and process mass spectrometry can be used to track the concentrations of reactants, products, and key intermediates in real-time. mt.com This data is invaluable for kinetic analysis and mechanism elucidation, especially for identifying transient or unstable species. For instance, in-situ monitoring could detect the formation of highly reactive allene (B1206475) intermediates that may arise from alkyne tautomerization under certain basic conditions. rsc.orgnih.gov

Characterization of Reactive Intermediates: Cryogenic NMR or advanced mass spectrometry techniques could be employed to trap and characterize short-lived intermediates, such as organometallic complexes or radical ions, providing direct evidence for proposed mechanistic pathways.

TechniqueInformation GainedApplication to this compound
In-Situ FTIR/RamanReal-time concentration profiles, kineticsOptimizing reaction conditions, detecting transient intermediates (e.g., allenes). mt.comspectroscopyonline.com
NMR SpectroscopyStructural elucidation, mechanistic studiesConfirming product structures, studying catalyst-substrate interactions.
Mass SpectrometryIdentification of intermediates and productsCharacterizing organometallic species in catalytic cycles.

Machine Learning and AI in Reaction Prediction and Optimization

Future directions in this area are:

Predictive Modeling: ML models can be trained on large datasets of enyne reactions to predict the likely outcome of a given transformation of this compound under specific conditions. beilstein-journals.org This can help researchers prioritize experiments and avoid unproductive reaction pathways.

Condition Optimization: AI algorithms can be combined with high-throughput experimentation (HTE) platforms to rapidly screen a wide range of catalysts, solvents, and temperatures to identify the optimal conditions for a desired transformation, maximizing yield and selectivity. beilstein-journals.org

Retrosynthesis Planning: AI-driven retrosynthesis tools can suggest novel synthetic routes to complex target molecules starting from the this compound scaffold, potentially uncovering non-intuitive chemical pathways. engineering.org.cn

Design and Synthesis of Bio-Inspired Analogues and Bioconjugates

The structural features of this compound make it an attractive starting point for the design of biologically active molecules and for use in bioconjugation. Alkynoic acids and their derivatives are known to possess antimicrobial activities. nih.gov

Unexplored avenues include:

Synthesis of Natural Product Analogues: Many natural products feature enyne or alkynoic acid motifs. The this compound core could be elaborated to create analogues of these natural products, which could then be screened for biological activity. nih.govresearchgate.net

Enzyme Inhibitor Design: Fatty acid biosynthesis is a key pathway in many organisms. Analogues of this compound could be designed as potential inhibitors of enzymes within this pathway, such as enoyl-ACP reductases. nih.gov

Bioconjugation via Click Chemistry: The terminal alkyne is a perfect functional handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org This allows the molecule to be readily attached to biomolecules like proteins, nucleic acids, or carbohydrates, creating bioconjugates for applications in chemical biology, diagnostics, or drug delivery. nih.govsannova.netsigmaaldrich.com

Elucidation of Broader Chemical Space Accessible from this Scaffold

A key goal in modern synthesis is the exploration of chemical space—the vast collection of all possible molecules. The this compound scaffold is a gateway to a diverse range of molecular architectures. nih.govresearchgate.net

Future research should focus on:

Diversity-Oriented Synthesis: Using the enyne and carboxylic acid functionalities as starting points, a library of compounds with high structural diversity can be created through a series of branching reaction pathways.

Tandem and Cascade Reactions: Designing reactions where multiple bonds are formed in a single operation (a cascade reaction) starting from this compound can rapidly build molecular complexity and access novel polycyclic systems.

Synthesis of Novel Heterocycles: The enyne motif is an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, such as furans, pyrroles, and pyridines, which are prevalent in medicinal chemistry. researchgate.net

Reaction TypePotential Product ClassSignificance
[4+2] CycloadditionSubstituted cyclohexenes and aromaticsAccess to carbocyclic frameworks.
Pauson-Khand ReactionBicyclic cyclopentenonesRapid construction of complex fused rings.
Enyne MetathesisMacrocycles, skipped dienesSynthesis of large rings and complex olefinic structures.
Intramolecular CyclizationLactones, heterocyclesFormation of valuable heterocyclic scaffolds. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.